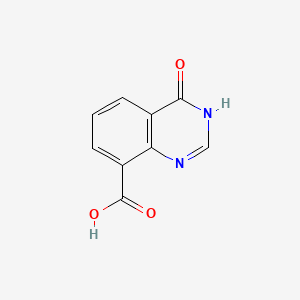
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid is a diterpenoid compound with the molecular formula C20H30O2. It is a naturally occurring organic acid found in the resin of coniferous trees. This compound is known for its various biological activities and is used in multiple scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid can be synthesized through several chemical routes. One common method involves the oxidative decarboxylation of abietic acid using lead tetraacetate. This reaction selectively epoxidizes the alkene mixture obtained from the decarboxylation process .
Industrial Production Methods: In industrial settings, abieta-8,12-dien-18-oic acid is often extracted from tree rosin, which is the solid portion of the oleoresin of coniferous trees. The extraction process typically involves isomerization of the resin acids .
Análisis De Reacciones Químicas
Types of Reactions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as epoxides.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate is commonly used for oxidative decarboxylation.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Various nucleophiles can be used for substitution reactions at the carboxylic acid group.
Major Products Formed:
Epoxides: Formed through selective epoxidation.
Hydrocarbon Derivatives: Formed through reduction reactions.
Substituted Carboxylic Acids: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for synthesizing various organic compounds.
Biology: This compound has been studied for its biological activities, including its role as an aromatase inhibitor.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: this compound is used in the production of paints, varnishes, and other industrial products.
Mecanismo De Acción
The mechanism of action of abieta-8,12-dien-18-oic acid involves its interaction with specific molecular targets and pathways. For example, as an aromatase inhibitor, it prevents the conversion of testosterone to estrogen, thereby modulating hormone levels. This action is particularly relevant in the context of weight loss and other metabolic processes .
Comparación Con Compuestos Similares
Abietic Acid: Another diterpenoid found in tree resin, known for its use in industrial applications.
Dehydroabietic Acid: A derivative with similar biological activities, including aromatase inhibition.
Callitrisic Acid: Another related compound with distinct biological properties.
Uniqueness: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to act as an aromatase inhibitor and its applications in various fields make it a compound of significant interest .
Propiedades
Número CAS |
17603-06-4 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.458 |
Nombre IUPAC |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,13,17H,5,7-12H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 |
Clave InChI |
QOODXLAMJBRPHN-MISYRCLQSA-N |
SMILES |
CC(C)C1=CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
Sinónimos |
Abieta-8,12-dien-18-oic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide;sulfuric acid](/img/structure/B578835.png)
![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)



![(3S,6aR,6bS,11aS,11bR)-9-[1-(1,5-dimethylpiperidin-2-yl)ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,11,11a-dodecahydro-1H-benzo[a]fluoren-5-one](/img/structure/B578841.png)

![N2-Methylbenzo[d]thiazole-2,6-diamine](/img/structure/B578844.png)



